molecular formula C10H9ClN4S B2675942 n-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]guanidine CAS No. 7120-02-7

n-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]guanidine

Cat. No. B2675942
CAS RN: 7120-02-7
M. Wt: 252.72
InChI Key: YWOBYKMDDDYFTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]guanidine has been confirmed by its physicochemical properties and spectroanalytical data . The InChI code for this compound is 1S/C10H9ClN4S/c11-7-3-1-6 (2-4-7)8-5-16-10 (14-8)15-9 (12)13/h1-5H, (H4,12,13,14,15) .


Physical And Chemical Properties Analysis

N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]guanidine has a molecular weight of 252.72 g/mol . The compound has a topological polar surface area of 106 Ų and a complexity of 262 . The compound is not metabolized and has a half-life of 7-8 hours .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, including “n-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]guanidine”, have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Thiazole derivatives have also been found to have analgesic (pain-relieving) properties . This makes them potential candidates for the development of new pain relief medications.

Anti-inflammatory Activity

These compounds have shown anti-inflammatory effects . Inflammation is a vital part of the body’s immune response, but sometimes it can become chronic and lead to various health problems. Compounds with anti-inflammatory activity can help manage these conditions.

Antimicrobial Activity

Thiazole derivatives have demonstrated antimicrobial activity . They have been found to be effective against a variety of microorganisms, making them potential candidates for the development of new antimicrobial drugs.

Antifungal Activity

Some thiazole derivatives have shown potential as antifungal agents . Fungal infections are a significant health problem, and there is a constant need for new and effective antifungal drugs.

Antiviral Activity

Thiazole derivatives have also been found to have antiviral properties . This makes them potential candidates for the development of new antiviral medications.

Antitumor Activity

Thiazole derivatives have shown potential as antitumor or cytotoxic drug molecules . This suggests that they could be used in the development of new cancer treatments.

Fungicidal Activity

A guanidine compound, similar to “n-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]guanidine”, was found to possess potential fungicidal activities against Alternaria altanata, and Penicillium digitatum . This indicates that such compounds could be used in the development of new fungicides.

Future Directions

While there is limited information on the specific future directions of N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]guanidine, compounds containing a thiazole nucleus have been the focus of medicinal chemists due to their broad spectrum of pharmacological activities . This suggests potential future research directions in exploring the pharmacological properties of N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]guanidine and its derivatives.

properties

IUPAC Name

2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4S/c11-7-3-1-6(2-4-7)8-5-16-10(14-8)15-9(12)13/h1-5H,(H4,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWOBYKMDDDYFTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)N=C(N)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]guanidine

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